Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside
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Overview
Description
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of glucopyranosides. It is characterized by the presence of three benzoyl groups attached to the 2, 3, and 6 positions of the glucopyranoside ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected glucopyranoside .
Scientific Research Applications
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis or binding to carbohydrate-recognizing proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Methyl 2,3,6-tri-O-benzoyl-alpha-D-galactopyranoside
Uniqueness
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is unique due to the specific positioning of the benzoyl groups, which can affect its chemical reactivity and interactions. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a glycoside derivative that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by the presence of three benzoyl groups attached to the glucopyranoside structure, which may influence its reactivity and biological interactions. This article aims to consolidate available research findings on the biological activities of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
This compound is a derivative of D-glucose with three benzoyl protecting groups. Its molecular formula is C_{21}H_{22}O_{7}, and it has a molecular weight of approximately 378.40 g/mol. The presence of benzoyl groups significantly alters the compound's solubility and reactivity compared to unprotected glucopyranosides.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that glycosides can possess antimicrobial properties. For instance, derivatives of methyl α-D-glucopyranoside have been evaluated against various pathogens, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria .
- Antitumor Effects : Some studies have reported that glycosides can inhibit cancer cell proliferation. For example, methyl α-D-glucopyranoside derivatives showed significant cytotoxicity against Ehrlich ascites carcinoma (EAC) cells in vitro . The IC50 values for these compounds were reported at varying concentrations depending on the specific derivative tested.
- Anti-inflammatory Properties : Glycosides have been linked to anti-inflammatory effects through mechanisms involving nitric oxide (NO) inhibition in macrophage cell lines. Compounds similar to this compound have been shown to reduce NO production in activated macrophages .
Synthesis
The synthesis of this compound typically involves:
- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose are protected using benzoyl chloride in the presence of a base such as sodium hydride.
- Purification : The reaction mixture is purified using techniques like column chromatography to isolate the desired product from side products and unreacted materials.
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various glycosides against resistant bacterial strains. This compound exhibited notable activity against ampicillin-resistant strains .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives could inhibit EAC cell growth with IC50 values ranging from 2000 to 3000 μg/mL. The binding affinities of these compounds were further investigated through molecular docking studies .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C28H26O9 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |
InChI Key |
WXFFEILSURAFKL-NRUNVSGISA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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